molecular formula C21H17BrN4O2 B11471709 8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione

8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione

Cat. No.: B11471709
M. Wt: 437.3 g/mol
InChI Key: FKSGCBZFVREHCR-UHFFFAOYSA-N
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Description

8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are designed to construct the pyrimido[5,4-d][1,2]diazepine scaffold efficiently.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step. This method is advantageous due to its simplicity and high yield.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol. This method is commonly used to form the diazepine ring.

    Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule. It is often used to construct the pyrimido[5,4-d][1,2]diazepine core.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE can be compared with other similar compounds, such as:

The uniqueness of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-9H-pyrimido[5,4-d]diazepine-2,4-dione

InChI

InChI=1S/C21H17BrN4O2/c1-25-17-12-16(13-8-10-15(22)11-9-13)23-24-19(14-6-4-3-5-7-14)18(17)20(27)26(2)21(25)28/h3-11H,12H2,1-2H3

InChI Key

FKSGCBZFVREHCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NN=C(C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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